2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to modulate the activity of certain receptors in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its ability to interact with various biological targets. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for human use.
Future Directions
There are several future directions for the study of 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammation. Further studies are also needed to determine the safety and efficacy of this compound for human use.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(11-9-18-12-6-2-1-5-10(11)12)16(22)20-17-19-13-7-3-4-8-14(13)23-17/h1-2,5-6,9,18H,3-4,7-8H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJFUYARPQXHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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